![molecular formula C25H48O2 B13958031 2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran](/img/structure/B13958031.png)
2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring linked to a long-chain alkenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran derivatives with alkenyl halides under basic conditions. One common method is the nucleophilic substitution reaction where the tetrahydropyran ring is formed via intramolecular cyclization of hydroxyalkenes using catalysts such as lanthanide triflates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The alkenyl group can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bond can yield saturated derivatives.
Substitution: The tetrahydropyran ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Bases like sodium hydride (NaH) for deprotonation and subsequent nucleophilic attack.
Major Products
Epoxides: and from oxidation.
Saturated alkanes: from reduction.
Substituted tetrahydropyrans: from nucleophilic substitution.
Aplicaciones Científicas De Investigación
2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkenyl group can participate in hydrophobic interactions, while the tetrahydropyran ring can form hydrogen bonds, facilitating binding to biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler analog with a similar ring structure but lacking the alkenyl group.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Contains a hydroxyl group instead of the alkenyl chain.
Uniqueness
2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran is unique due to its combination of a tetrahydropyran ring and a long-chain alkenyl group, which imparts distinct chemical properties and potential for diverse applications .
Propiedades
Fórmula molecular |
C25H48O2 |
|---|---|
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
2-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]oxane |
InChI |
InChI=1S/C25H48O2/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-16-24(5)18-20-27-25-17-6-7-19-26-25/h18,21-23,25H,6-17,19-20H2,1-5H3/b24-18+ |
Clave InChI |
LZUGECIXUUUMEW-HKOYGPOVSA-N |
SMILES isomérico |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/COC1CCCCO1)/C |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOC1CCCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


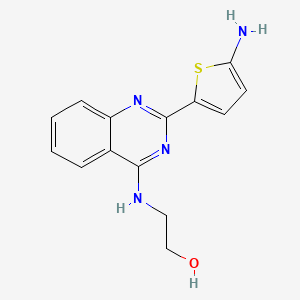

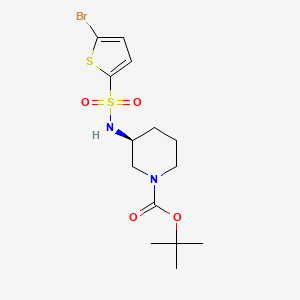
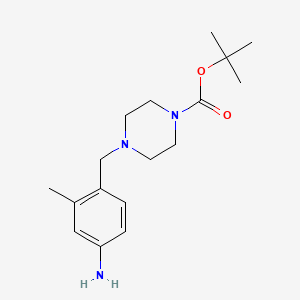
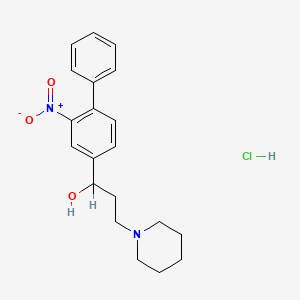


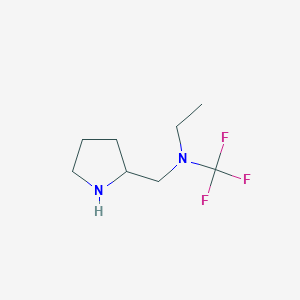
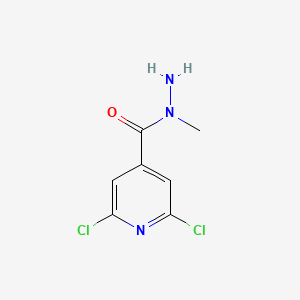
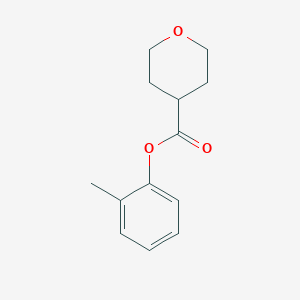
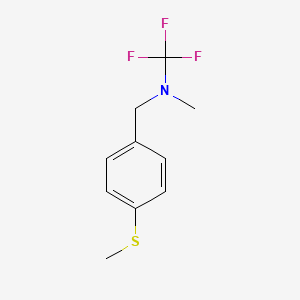
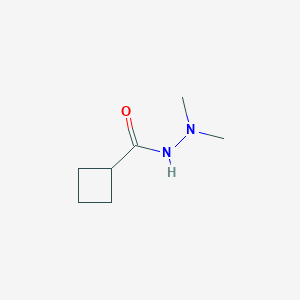
![4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13958015.png)
![tert-butyl [1-(1H-benzoimidazol-2-yl)ethyl]carbamate](/img/structure/B13958021.png)
